(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid
Description
(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a 2-methoxy-2-oxoethyl ester group at the 4-position, along with a boronic acid (–B(OH)₂) functional group. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its fluorinated aromatic core and ester substituent enhance electronic and steric properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
[3-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-15-9(12)4-6-2-3-7(10(13)14)5-8(6)11/h2-3,5,13-14H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXEMAZEQSXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(=O)OC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and potassium tert-butoxide are often employed.
Major Products:
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Various substituted boronic acids.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to diverse biphenyl derivatives that are valuable in pharmaceuticals and materials science .
Mechanism of Action
In these reactions, (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst. The fluorine atom enhances the electrophilicity of the aromatic ring, making it more reactive towards coupling partners.
Pharmaceutical Development
Anticancer Activity
Research indicates that boronic acids, including (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, exhibit significant anticancer properties. They can selectively inhibit cancer cell proliferation by targeting specific tumor markers. For instance, studies have shown that derivatives of boronic acids can interfere with cancer cell metabolism and induce apoptosis in malignant cells .
Glucose Sensing
Another promising application is in glucose sensing technologies. Boronic acids are known to form reversible covalent bonds with diols, such as glucose. This property allows for the development of sensors that can detect glucose levels in physiological conditions, which is crucial for managing diabetes. The binding affinity of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid with glucose can be optimized for better sensor performance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid involves its ability to form covalent bonds with hydroxyl and amino groups in biomolecules . This interaction can inhibit the activity of enzymes and other proteins, making it useful in drug development . The compound targets specific molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
- Fluorine Substitution: The fluorine atom at the 3-position introduces electron-withdrawing effects, increasing the boronic acid’s acidity (lower pKa) compared to non-fluorinated analogs. For instance, (4-(ethoxycarbonyl)phenyl)boronic acid (EP, pKa ~8.5) lacks fluorine, while the fluorinated analog FOP [(3-fluoro-4-((octyloxy)carbonyl)phenyl)boronic acid] exhibits stronger Lewis acidity, enhancing its glucose-binding capability in diabetes therapeutics .
- Ester Functionalization : The 2-methoxy-2-oxoethyl group at the 4-position balances hydrophobicity and hydrolytic stability. Compared to [3-methoxy-4-(methoxycarbonyl)phenyl]boronic acid (), which has a methoxycarbonyl group directly attached, the target compound’s ester side chain may improve membrane permeability in drug delivery systems .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Electron-withdrawing substituents (e.g., fluorine, esters) enhance oxidative addition efficiency in palladium-catalyzed reactions. For example, coupling yields for electron-deficient boronic acids (e.g., halogen- or ester-substituted) range from 72% to 89% under optimized conditions . However, steric hindrance from bulky groups (e.g., tert-butyl) can reduce yields, as seen in o-tolyl boronic acid’s failure to react . The target compound’s moderate steric bulk (methoxy-ethyl ester) likely supports efficient coupling.
Fluorinated Derivatives and Binding Specificity
- 3-Fluoro-4-(2-Pyridylcarbamoyl)Benzeneboronic Acid : This analog replaces the ester with a pyridylcarbamoyl group, enabling metal coordination and pH-sensitive interactions. The target compound’s ester group offers hydrolytic stability but lacks metal-binding capacity .
Biological Activity
(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, with the CAS number 643094-11-5, is a boronic acid derivative notable for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry. This compound's unique structure includes a fluorine atom and a methoxy-oxoethyl substituent, which may influence its biological properties.
- Molecular Formula : C₉H₁₁B O₄
- Molecular Weight : 193.99 g/mol
- Structure : The presence of a boronic acid functional group attached to a phenyl ring, along with the fluorine and methoxy groups, enhances its reactivity and selectivity in chemical reactions.
Biological Activity Overview
The biological activity of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid has been explored in various studies focusing on its potential as an anticancer agent, enzyme inhibitor, and in other therapeutic applications.
Enzyme Inhibition
Boronic acids are often used as enzyme inhibitors due to their ability to form reversible covalent bonds with serine residues in active sites. The specific activities of (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid include:
- Proteasome Inhibition : Studies have indicated that certain boronic acids can inhibit proteasome activity, which is crucial for regulating protein turnover and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells .
- Cyclooxygenase (COX) Inhibition : Research has shown that compounds similar to (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid exhibit moderate inhibition against COX enzymes, which are involved in inflammatory processes .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties:
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate significant cytotoxic activity, suggesting its potential as an anticancer agent .
Case Studies
- Study on COX Inhibition : A study evaluating the inhibitory effects of boronic acid derivatives found that those with electron-withdrawing groups like fluorine exhibited enhanced activity against COX enzymes. The presence of the methoxy group contributed to this activity by stabilizing the interaction with the enzyme's active site .
- Cytotoxicity Assessment : In a comparative study involving various boronic acids, (3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid was found to have IC₅₀ values indicating effective cytotoxicity against MCF-7 cells, comparable to established chemotherapeutic agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
